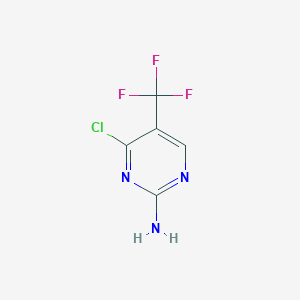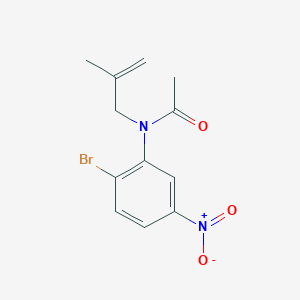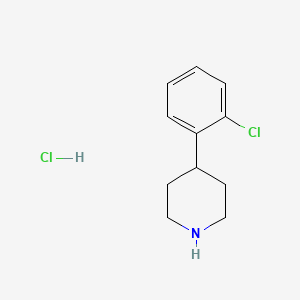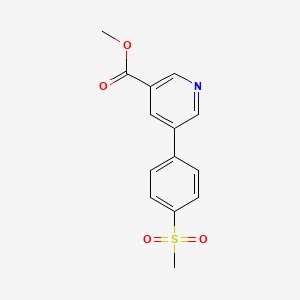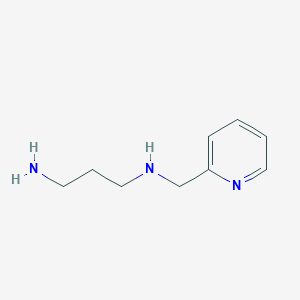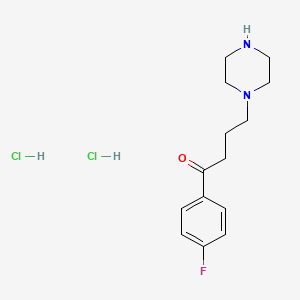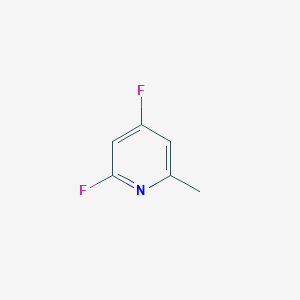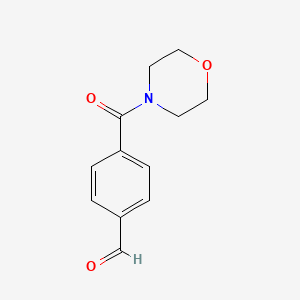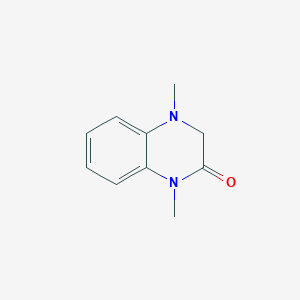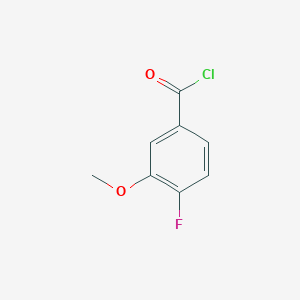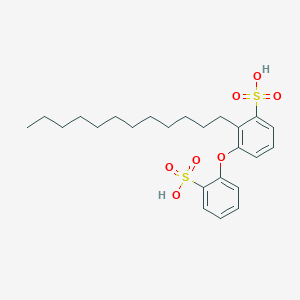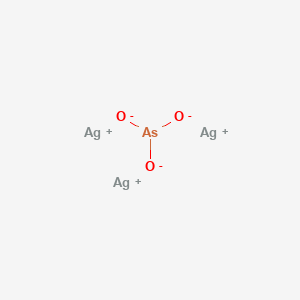
Silver arsenite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver arsenite appears as a fine yellow powder. Sensitive to light. Irritating to skin, eyes, and mucous membranes. Highly toxic by ingestion and inhalation. Used to make dyes and insecticides.
Wissenschaftliche Forschungsanwendungen
Oxidation Reactions and Analytical Chemistry
Silver arsenite has been utilized in oxidation reactions and analytical chemistry. Jaiswal and Yadava (1970) found that Silver(III) stabilized as its tellurato complex can be used for the oxidation of various substances, including sugars, organic acids, and several inorganic ions. The excess oxidant is measured by reducing it with an excess of arsenite and then titrating the surplus arsenite with iodine (Jaiswal & Yadava, 1970).
Environmental Monitoring and Detection
In environmental science, this compound is involved in the detection and monitoring of contaminants. Wen et al. (2018) describe a method using multiligands functionalized silver nanoparticles for the assay of arsenite in environmental samples. This approach features high sensitivity and convenience for on-site assays (Wen et al., 2018).
Antimicrobial Applications
Silver compounds, including this compound, have notable antimicrobial properties. Rai et al. (2009) discuss the resurgence of silver nanoparticles as potent antimicrobial agents against various pathogenic bacteria, exploiting their unique chemical and physical properties (Rai et al., 2009).
Medical and Health Care Applications
In the field of healthcare, this compound's derivatives have been explored for their potential in various treatments. Lansdown (2006) highlights the use of silver in health care, notably for its antimicrobial effects in wound care, orthopaedic surgery, and various medical devices. The paper emphasizes the bioactive silver ion's role in these applications (Lansdown, 2006).
Advanced Materials and Nanotechnology
This compound also finds applications in advanced material science. Smith et al. (1996) discuss the synthesis of flat epitaxial silver films on a gallium arsenide surface, highlighting the potential of such materials in connecting metal and semiconductor technologies (Smith et al., 1996).
Eigenschaften
CAS-Nummer |
7784-08-9 |
|---|---|
Molekularformel |
Ag3AsO3 |
Molekulargewicht |
446.524 g/mol |
IUPAC-Name |
trisilver;arsorite |
InChI |
InChI=1S/3Ag.AsO3/c;;;2-1(3)4/q3*+1;-3 |
InChI-Schlüssel |
FOEYLTKIJNXAIO-UHFFFAOYSA-N |
SMILES |
[O-][As]([O-])[O-].[Ag+].[Ag+].[Ag+] |
Kanonische SMILES |
[O-][As]([O-])[O-].[Ag+].[Ag+].[Ag+] |
| 7784-08-9 | |
Physikalische Beschreibung |
Silver arsenite appears as a fine yellow powder. Sensitive to light. Irritating to skin, eyes, and mucous membranes. Highly toxic by ingestion and inhalation. Used to make dyes and insecticides. |
Piktogramme |
Acute Toxic; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



